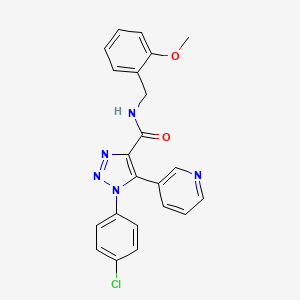

1-(4-chlorophenyl)-N-(2-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- The carboxamide group can be introduced by reacting the triazole intermediate with 2-methoxybenzylamine in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- Reaction conditions: This step is typically performed in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling reactions to enhance efficiency and scalability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-(2-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

-

Formation of the Triazole Ring:

- The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor can be derived from 4-chlorophenyl azide, and the alkyne can be a pyridin-3-yl acetylene derivative.

- Reaction conditions: The cycloaddition is often catalyzed by copper(I) salts (CuAAC) and carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Chlorophenyl)-N-(2-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The nitro group (if present) on the aromatic ring can be reduced to an amine using hydrogenation over palladium on carbon (Pd/C) or using tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: Hydrogen gas with Pd/C catalyst in ethanol at room temperature.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products:

Oxidation: Formation of a hydroxyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a triazole ring, which is known for its role in biological activity and drug design. Its molecular structure can be represented as follows:

- Molecular Formula : C18H17ClN4O2

- Molecular Weight : 354.81 g/mol

Anticancer Activity

Research has indicated that derivatives of triazole compounds exhibit potent anticancer properties. For instance, studies have shown that triazole-based compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific compound discussed has been evaluated for its cytotoxic effects against breast and colon cancer cells, demonstrating significant potential as an anticancer agent .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial activity. The compound has been tested against a range of bacterial strains and fungi, showing promising results in inhibiting their growth. This makes it a candidate for further development as an antimicrobial agent in clinical settings .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. In vitro experiments have demonstrated its ability to reduce inflammatory markers in cell cultures, suggesting that it could be beneficial in treating inflammatory diseases such as arthritis .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1-(4-chlorophenyl)-N-(2-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The presence of the chlorophenyl and pyridinyl groups can enhance binding affinity and specificity towards certain biological targets.

Vergleich Mit ähnlichen Verbindungen

1-(4-Chlorophenyl)-N-(2-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

1-(4-Chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methoxybenzyl group, which may affect its biological activity and binding properties.

1-(4-Methoxyphenyl)-N-(2-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide: Substitution of the chlorophenyl group with a methoxyphenyl group can alter its chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biologische Aktivität

The compound 1-(4-chlorophenyl)-N-(2-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide , commonly referred to as compound 1 , belongs to the class of 1,2,3-triazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of compound 1, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H15ClN6O

- Molecular Weight : 342.79 g/mol

- Structure : The compound features a triazole ring linked to a carboxamide group and aromatic substituents that enhance its biological activity.

Biological Activity Overview

Compound 1 exhibits a range of biological activities:

Anticancer Activity

Recent studies have demonstrated that compound 1 possesses significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

Compound 1 has also been evaluated for its anti-inflammatory properties. In vitro assays revealed that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. Furthermore, it has been shown to block the NF-κB signaling pathway, which is crucial in mediating inflammatory responses .

Neuroprotective Properties

In neuropharmacological studies, compound 1 exhibited neuroprotective effects against oxidative stress-induced neuronal damage. It demonstrated a capacity to reduce reactive oxygen species (ROS) levels and prevent apoptosis in neuronal cell lines . Additionally, it showed promising results in improving cognitive function in animal models of Alzheimer's disease by inhibiting amyloid-beta aggregation.

The biological activities of compound 1 can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compound 1 acts as an inhibitor of acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's .

- Antioxidant Activity : Its ability to scavenge free radicals contributes to its neuroprotective effects .

- Modulation of Signaling Pathways : The inhibition of NF-κB signaling plays a critical role in its anti-inflammatory activity .

Study 1: Anticancer Efficacy

A study involving compound 1 tested its efficacy against human breast cancer cells (MCF-7). The results indicated an IC50 value of approximately 12 µM, showcasing its potential as a therapeutic agent against breast cancer. Mechanistic investigations revealed that the compound induces apoptosis via the mitochondrial pathway .

Study 2: Neuroprotective Effects

In an experimental model using SH-SY5Y neuroblastoma cells exposed to amyloid-beta toxicity, compound 1 demonstrated significant neuroprotection at concentrations up to 50 µM. It reduced cell death by approximately 40% compared to control groups and improved cell viability through its antioxidant properties .

Data Summary

| Biological Activity | Observed Effect | IC50 Value |

|---|---|---|

| Anticancer (MCF-7 Cells) | Induces apoptosis | ~12 µM |

| Anti-inflammatory | Inhibits TNF-α production | Not specified |

| Neuroprotection | Reduces oxidative stress | ~50 µM |

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O2/c1-30-19-7-3-2-5-15(19)14-25-22(29)20-21(16-6-4-12-24-13-16)28(27-26-20)18-10-8-17(23)9-11-18/h2-13H,14H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIRYOAMOUBIQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.